![molecular formula C23H26N2O3 B3209653 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide CAS No. 1060198-28-8](/img/structure/B3209653.png)
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide
Overview
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide, also known as CEP-33779, is a small molecule inhibitor that has been under scientific research for its potential therapeutic applications. The compound is a selective inhibitor of the transcription factor NF-κB essential modulator (NEMO) and has been found to have anti-inflammatory and anti-tumor properties.
Mechanism of Action
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide selectively inhibits the interaction between NEMO and the upstream kinase IKKβ, which is essential for the activation of NF-κB. By inhibiting this interaction, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide prevents the translocation of NF-κB to the nucleus, resulting in decreased expression of pro-inflammatory and pro-tumorigenic genes.
Biochemical and Physiological Effects:
In preclinical studies, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide has been shown to have anti-inflammatory and anti-tumor effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. In addition, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide has been found to inhibit the growth of various cancer cell lines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide has several advantages as a research tool, including its selectivity for NEMO and its ability to inhibit NF-κB activation. However, the compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide. One area of interest is the development of more potent and selective inhibitors of NEMO that can be used as therapeutic agents. Another area of interest is the investigation of the role of NF-κB signaling in various diseases and the potential for targeting this pathway for therapeutic benefit. Finally, the safety and efficacy of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide in clinical trials should be further explored to determine its potential as a therapeutic agent for human diseases.
Scientific Research Applications
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. The compound has been found to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer development.
properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-ethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-2-28-21-10-6-5-9-19(21)22(26)24-18-12-11-16-13-14-25(20(16)15-18)23(27)17-7-3-4-8-17/h5-6,9-12,15,17H,2-4,7-8,13-14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLISNCPYDFNJEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-ethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.